molecular formula C14H10ClNO4 B5858699 (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

Cat. No. B5858699
M. Wt: 291.68 g/mol
InChI Key: DVIBNPTXYNQBGH-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMOM, is a synthetic compound that has been studied extensively in scientific research. It has shown potential for use in various applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone varies depending on its application. In pharmaceutical research, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In antitumor research, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. As a fluorescent probe, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone binds to metal ions, causing a change in its fluorescence properties that can be detected and quantified.
Biochemical and Physiological Effects:
(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In bacterial cells, it disrupts the cell membrane, leading to cell death. In fungal cells, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, it induces apoptosis through the activation of caspase enzymes. As a fluorescent probe, it allows for the detection and quantification of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is its versatility. It can be used in a variety of applications, including as a pharmaceutical intermediate, a pesticide, and a fluorescent probe. Additionally, it has shown promising results in each of these applications. However, one limitation is its potential toxicity. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been shown to be toxic to some bacterial and fungal cells, as well as to some mammalian cells. This toxicity must be taken into account when designing experiments using (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.

Future Directions

There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone. In pharmaceutical research, it could be further developed as a potential drug candidate for the treatment of bacterial and fungal infections, as well as for cancer. In pesticide research, it could be further tested for its efficacy and safety in controlling agricultural pests. In fluorescent probe research, it could be used to detect and quantify other metal ions in biological samples. Additionally, further research could be done to better understand the mechanism of action and toxicity of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone.
In conclusion, (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone is a versatile compound that has shown potential for use in various scientific research applications. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has shown promising results in its various applications, its potential toxicity must be taken into account. There are many potential future directions for research on (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone, including its further development as a drug candidate, pesticide, and fluorescent probe, as well as further study of its mechanism of action and toxicity.

Synthesis Methods

(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide, or the reaction of 2-chloro-4-nitrobenzoic acid with 4-methoxybenzyl alcohol in the presence of a dehydrating agent. These methods have been optimized to produce high yields of (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone with minimal impurities.

Scientific Research Applications

(2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has been studied extensively for its potential as a pharmaceutical intermediate. It has been shown to have antibacterial, antifungal, and antitumor activity, making it a promising candidate for the development of new drugs. (2-chloro-4-nitrophenyl)(4-methoxyphenyl)methanone has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Additionally, it has been investigated as a pesticide for the control of agricultural pests.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-7-4-10(16(18)19)8-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBNPTXYNQBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

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